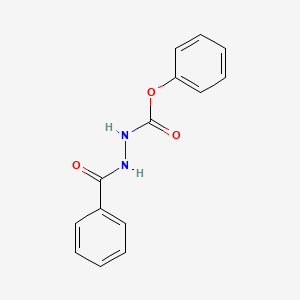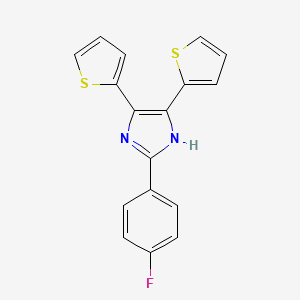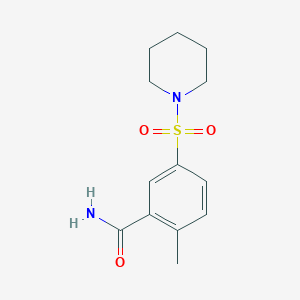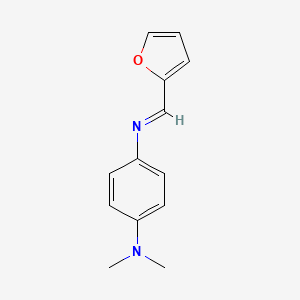
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide, also known as CPP-THIO, is a compound that has been extensively studied for its potential therapeutic applications. CPP-THIO is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
科学研究应用
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated as a potential treatment for depression, anxiety, and addiction.
作用机制
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide acts as a selective antagonist of the NMDA receptor, which is a major excitatory receptor in the central nervous system. By blocking the NMDA receptor, this compound can modulate glutamatergic neurotransmission, which has been implicated in several neurological and psychiatric disorders. This compound has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that plays a key role in the production of nitric oxide, a molecule that has been implicated in several neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the release of glutamate and other excitatory neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of glutamatergic neurotransmission. It has also been extensively studied in animal models, which provides a wealth of data for researchers. However, this compound also has some limitations. It is a relatively complex molecule to synthesize, which may limit its availability for some researchers. Additionally, its effects may be highly dependent on the dose and timing of administration, which may complicate experimental design.
未来方向
There are several future directions for research on N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide. One potential area of investigation is its potential as a treatment for addiction. This compound has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing and addiction. Another potential area of investigation is its potential as a treatment for traumatic brain injury. This compound has been shown to have neuroprotective effects in animal models of traumatic brain injury, and may have potential as a therapeutic agent in humans. Finally, further investigation is needed to fully understand the biochemical and physiological effects of this compound, and to optimize its dosing and administration for therapeutic use.
合成方法
N-cyclopentyl-4-hydroxy-1-piperidinecarbothioamide can be synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 4-hydroxy-1-piperidinecarbothioamide. The resulting product is then purified through column chromatography, yielding this compound as a white crystalline powder.
属性
IUPAC Name |
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c14-10-5-7-13(8-6-10)11(15)12-9-3-1-2-4-9/h9-10,14H,1-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHQSFPMFBPDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)


![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)